molecular formula C9H7NO3S B13023369 Methyl7-hydroxythieno[2,3-c]pyridine-4-carboxylate

Methyl7-hydroxythieno[2,3-c]pyridine-4-carboxylate

Cat. No.: B13023369
M. Wt: 209.22 g/mol
InChI Key: BGGBJSSSIKSRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-hydroxythieno[2,3-c]pyridine-4-carboxylate is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a thieno[2,3-c]pyridine core structure, which is a fused ring system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-hydroxythieno[2,3-c]pyridine-4-carboxylate typically involves the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate and anhydrous DMF. The reaction mixture is heated to 100°C under a nitrogen atmosphere for 21 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The aqueous phase is then acidified with concentrated hydrochloric acid and re-extracted with ethyl acetate. The combined ethyl acetate extracts are dried over magnesium sulfate, filtered, and evaporated under reduced pressure to yield the desired product .

Industrial Production Methods

While specific industrial production methods for methyl 7-hydroxythieno[2,3-c]pyridine-4-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous extraction and purification techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxythieno[2,3-c]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups at the carboxylate position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 7-hydroxythieno[2,3-c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA_A receptor, indicating its potential as a neurotropic agent . The compound’s structure allows it to bind to specific sites on the receptor, modulating its activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-hydroxythieno[2,3-c]pyridine-4-carboxylate is unique due to its specific thieno[2,3-c]pyridine core structure, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the GABA_A receptor, sets it apart from other similar compounds.

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 7-oxo-6H-thieno[2,3-c]pyridine-4-carboxylate

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)6-4-10-8(11)7-5(6)2-3-14-7/h2-4H,1H3,(H,10,11)

InChI Key

BGGBJSSSIKSRKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC(=O)C2=C1C=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.